2-({3-[(2-oxo-2-phenylethyl)sulfanyl]quinoxalin-2-yl}sulfanyl)-1-phenylethan-1-one
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Overview
Description
2-({3-[(2-oxo-2-phenylethyl)sulfanyl]quinoxalin-2-yl}sulfanyl)-1-phenylethan-1-one is a complex organic compound featuring a quinoxaline core with sulfanyl and phenylethyl substituents
Mechanism of Action
Target of Action
Similar compounds, such as sulfonylureas, have been found to primarily target atp-sensitive k-channels in the beta-cell plasma membrane . These channels are a complex of two proteins: a pore-forming subunit (Kir6.2) and a drug-binding subunit (SUR1), which functions as the receptor for sulfonylureas .
Mode of Action
Their primary mechanism of action is to close ATP-sensitive K-channels in the beta-cell plasma membrane, initiating a chain of events that results in insulin release .
Biochemical Pathways
It’s worth noting that similar compounds have been found to affect the insulin secretion pathway . By closing ATP-sensitive K-channels, these compounds trigger a series of events leading to insulin release, which then affects various downstream pathways involved in glucose metabolism .
Result of Action
Related compounds have been found to stimulate insulin secretion, which can lower blood glucose levels . This could potentially have a range of effects at the molecular and cellular level, depending on the specific context and the other biochemical pathways involved.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3-Phenacylsulfanylquinoxalin-2-yl)sulfanyl-1-phenylethanone are not fully understood yet. It is known that quinoxaline derivatives, which this compound is a part of, have been found with distinct anticancer, antiviral, anthelmintic, antimicrobial, anti-inflammatory, antioxidant, and antiprotozoal activities .
Cellular Effects
In cellular studies, some quinoxaline derivatives have shown inhibitory action on HCT-116 cancer cells and MCF-7 cancer cells
Molecular Mechanism
The molecular mechanism of 2-(3-Phenacylsulfanylquinoxalin-2-yl)sulfanyl-1-phenylethanone is not fully understood. Molecular modeling studies on similar compounds have shown that they could selectively inhibit the enzyme human thymidylate synthase (hTS) by stabilizing its inactive conformation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2-oxo-2-phenylethyl)sulfanyl]quinoxalin-2-yl}sulfanyl)-1-phenylethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2-oxo-2-phenylethyl)sulfanyl]quinoxalin-2-yl}sulfanyl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({3-[(2-oxo-2-phenylethyl)sulfanyl]quinoxalin-2-yl}sulfanyl)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- 3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
Uniqueness
What sets 2-({3-[(2-oxo-2-phenylethyl)sulfanyl]quinoxalin-2-yl}sulfanyl)-1-phenylethan-1-one apart from similar compounds is its unique quinoxaline core and the specific arrangement of its substituents. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research .
Properties
IUPAC Name |
2-(3-phenacylsulfanylquinoxalin-2-yl)sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S2/c27-21(17-9-3-1-4-10-17)15-29-23-24(26-20-14-8-7-13-19(20)25-23)30-16-22(28)18-11-5-2-6-12-18/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSACRNLHUBLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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